molecular formula C5H9NS B2800508 2-Butyl thiocyanate CAS No. 25414-89-5

2-Butyl thiocyanate

Cat. No.: B2800508
CAS No.: 25414-89-5
M. Wt: 115.19
InChI Key: HMDYBNCYTSFZEL-UHFFFAOYSA-N
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Description

2-Butyl thiocyanate is an organic compound with the chemical formula C5H9NS It belongs to the class of thiocyanates, which are characterized by the presence of the thiocyanate functional group (SCN)

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Butyl thiocyanate can be synthesized through several methods. One common approach involves the reaction of butyl halides with alkali thiocyanates in aqueous media. For example, the reaction between butyl bromide and sodium thiocyanate in boiling ethanol can yield this compound . Another method involves the cyanation of organosulfur compounds, where sulfenyl thiosulfates react with alkali metal cyanides to produce thiocyanates .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Safety measures are crucial due to the potential toxicity of some reagents involved in the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Butyl thiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Typically involves aqueous acidic or basic conditions.

    Electrochemical Reduction: Requires an electrochemical cell setup with appropriate electrodes.

    Isomerization: Can be catalyzed by heat or specific catalysts.

Major Products:

    Thiocarbamates: Formed from hydrolysis.

    Thioates and Cyanide: Products of electrochemical reduction.

    Isothiocyanates: Result from isomerization.

Mechanism of Action

The mechanism by which 2-butyl thiocyanate exerts its effects involves the interaction of the thiocyanate group with molecular targets. This can include:

Comparison with Similar Compounds

  • Phenyl thiocyanate
  • Methyl thiocyanate
  • Allyl thiocyanate

Comparison: 2-Butyl thiocyanate is unique due to its specific alkyl chain length, which can influence its reactivity and applications. Compared to phenyl thiocyanate, which has an aromatic ring, this compound is more aliphatic, affecting its solubility and interaction with other molecules. Methyl thiocyanate and allyl thiocyanate have shorter or different alkyl groups, leading to variations in their chemical behavior and uses .

Properties

IUPAC Name

butan-2-yl thiocyanate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NS/c1-3-5(2)7-4-6/h5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMDYBNCYTSFZEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)SC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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